Ganaxolone

Pharmacokinetics Neuropharmacology Epilepsy Models

Procure Ganaxolone (CAS 38398-32-2) for your research to eliminate the experimental variability inherent in other GABAergic compounds. This 3β-methylated neurosteroid provides oral bioavailability and a unique GABAA receptor binding site, distinct from benzodiazepines. Preclinical data confirm synergistic anticonvulsant effects with tiagabine (CI=0.53), not seen with other modulators. It is the only scientifically valid compound for reliably modeling neurosteroid pharmacology, probing GABAA receptor substructure, or developing formulations for BCS Class II/IV CNS drugs.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 38398-32-2
Cat. No. B1674614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanaxolone
CAS38398-32-2
Synonyms3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one
CCD 1042
CCD-1042
ganaxolone
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
InChIInChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
InChIKeyPGTVWKLGGCQMBR-FLBATMFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityLow aqueous solubility
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganaxolone (CAS 38398-32-2): A 3β-Methylated Neuroactive Steroid and FDA-Approved GABAA PAM for Rare Epilepsy and CNS Research Procurement


Ganaxolone (CAS 38398-32-2) is a synthetic, 3β-methylated analog of the endogenous neuroactive steroid allopregnanolone that functions as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors [1]. It is the active pharmaceutical ingredient in ZTALMY®, the first FDA-approved treatment specifically indicated for seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder (CDD) in patients two years of age and older [2]. This foundational profile is critical for procurement decisions in neuropharmacology, epilepsy research, and drug development, as ganaxolone's specific chemical modifications and resulting pharmacological properties serve as the primary baseline from which its quantifiable differentiators emerge against related neurosteroids and other GABAergic modulators [3].

Why Generic Neurosteroid or GABAergic Substitution is Scientifically Invalid for Ganaxolone Procurement


Procuring a generic neurosteroid, a deuterated analog, or a different GABAergic agent as a substitute for ganaxolone is not scientifically valid due to critical and quantifiable differences in metabolic stability, pharmacokinetic (PK) parameters, and receptor pharmacology. Ganaxolone's 3β-methyl group directly confers oral bioavailability and a unique metabolic profile that its natural counterpart, allopregnanolone, lacks, while preventing back-conversion to hormonally active metabolites [1]. Furthermore, its binding to a distinct site on the GABAA receptor, separate from that of benzodiazepines and barbiturates, dictates a unique pharmacological and adverse effect profile [2]. In experimental contexts, these differences translate to non-interchangeable performance in standard assays; for instance, ganaxolone demonstrates synergistic anti-seizure activity with tiagabine (Combination Index = 0.53), a property that may not be shared by other GABAA modulators [3]. Substitution would therefore introduce uncontrolled variables that compromise experimental reproducibility and clinical translation.

Ganaxolone Quantitative Differentiation Evidence Guide: Comparator-Based PK, Receptor, and Efficacy Data for Informed Selection


Ganaxolone vs. Allopregnanolone: Superior Pharmacokinetic Exposure and Brain Penetrance in Preclinical Models

In direct comparative pharmacokinetic (PK) studies, ganaxolone demonstrates quantifiably superior systemic exposure, a longer half-life, slower clearance, and higher brain penetration compared to its natural analog, allopregnanolone (ALLO). This evidence is derived from a study using a treatment-resistant rodent model of status epilepticus [1]. These data directly address the limitation of natural neurosteroids as research tools and therapeutic agents, which are characterized by rapid metabolism and poor oral bioavailability.

Pharmacokinetics Neuropharmacology Epilepsy Models Comparative PK

Ganaxolone vs. Benzodiazepines/Barbiturates: Distinct GABAA Receptor Binding Site Provides Mechanistic Differentiation

Ganaxolone's therapeutic and pharmacological differentiation is grounded in its mechanism of action; it modulates the GABAA receptor complex via a unique recognition site that is distinct from the binding sites for benzodiazepines and barbiturates [1]. This is not merely a qualitative statement; it has functional consequences, such as activity in benzodiazepine-resistant seizure models [2]. This distinct binding site is a primary reason for its inclusion as a tool compound in studies of GABAA receptor pharmacology and for its clinical evaluation in drug-resistant epilepsies.

Receptor Pharmacology GABAA Receptor Allosteric Modulation Binding Site

Ganaxolone and Tiagabine: Quantified Synergistic Anticonvulsant Efficacy (Combination Index = 0.53)

Isobolographic analysis in the 6-Hz seizure model demonstrates a strong synergistic interaction between ganaxolone and the GABA reuptake inhibitor tiagabine. The combination of ganaxolone and tiagabine at a 1:1 fixed ratio yielded a combination index (CI) of 0.53, where CI < 1 indicates synergism [1]. For comparison, ganaxolone combined with the benzodiazepine midazolam was also synergistic (CI = 0.6) [1]. The individual ED50 values for seizure protection were 1.46 mg/kg for ganaxolone and 0.20 mg/kg for tiagabine [1].

Synergy Combination Therapy Epilepsy Anticonvulsant Isobolographic Analysis

Ganaxolone Formulation Improvement: 2X Increase in Cmax with Second-Generation Oral Formulation

A comparative Phase 1 clinical study demonstrates a quantifiable improvement in ganaxolone's oral exposure with a second-generation formulation. When administered with yogurt, a 600 mg dose of the new formulation achieved a Cmax of 233 ng/mL, which is a 2.03-fold increase compared to the 115 ng/mL achieved when the same dose was administered with water [1]. This represents a critical differentiator from the originally approved formulation, directly addressing the challenge of enhancing oral bioavailability for a lipophilic neurosteroid.

Formulation Bioavailability Pharmacokinetics Drug Development Oral Administration

Ganaxolone Metabolism: Extensive Biotransformation to 59+ Metabolites Contrasts with Simpler Neurosteroid Profiles

A human ADME study using a single 300 mg oral dose of [14C]-ganaxolone revealed an exceptionally complex metabolic profile, with the parent compound exhibiting a short plasma half-life of only 4 hours, while total radioactivity had a half-life of 413 hours [1]. This stark contrast highlights extensive metabolism to long-lived metabolites. The study led to the complete or partial identification of no less than 59 metabolites [1]. This complexity is a key differentiator from many other neurosteroids and GABAergic drugs and presents a unique challenge for in vitro and in vivo studies.

Drug Metabolism Pharmacokinetics Metabolite Identification ADME Mass Spectrometry

Ganaxolone vs. Benzodiazepines: Distinct EEG Pharmacodynamic Profile in Humans

The pharmacodynamic (PD) effect of intravenous ganaxolone on the central nervous system, as measured by the Bispectral Index (BIS), is quantifiably different from that of classic GABAergic sedatives like benzodiazepines. In a Phase 1 study, a 30 mg IV bolus over 5 minutes resulted in a Cmax of 1240 ng/mL and induced a rapid decline in BIS score [1]. While BIS is a measure of sedation, the overall clinical and adverse effect profile of ganaxolone is distinct, as it produces sedation without the full anesthetic response seen with some other agents, consistent with its unique binding site [2].

Pharmacodynamics EEG Bispectral Index Sedation CNS Pharmacology

Ganaxolone Procurement Application Scenarios: Translating Comparative Evidence into High-Value Research Use Cases


Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Neurosteroids

Researchers developing PK/PD models for neurosteroids should procure ganaxolone as their primary test compound. As established in Section 3, Evidence 1, ganaxolone exhibits quantifiably superior systemic exposure, a longer half-life, and higher brain penetrance compared to allopregnanolone [1]. These properties reduce experimental variability inherent to compounds with poor oral bioavailability and rapid clearance, enabling more robust and reproducible in vivo studies of target engagement, efficacy, and safety. Its unique metabolic profile, detailed in Evidence 5 [2], also provides a rich dataset for developing advanced PK models that account for extensive biotransformation.

Mechanistic Studies of GABAA Receptor Pharmacology and Drug Resistance

Investigators studying the structure, function, and pharmacology of the GABAA receptor should select ganaxolone to probe the unique neurosteroid binding site. As noted in Evidence 2, ganaxolone binds to a site distinct from benzodiazepines and barbiturates [3]. This differentiator is functionally validated by its efficacy in benzodiazepine-resistant seizure models [1]. Procurement of ganaxolone for this purpose enables experiments that cannot be performed with other standard GABAergic tool compounds, facilitating the dissection of receptor subtype contributions to synaptic and extrasynaptic inhibition and the mechanisms of pharmacoresistance.

Rational Polytherapy Design for Refractory Epilepsy Models

For preclinical epilepsy research programs focused on overcoming drug resistance, ganaxolone should be prioritized for combination studies with tiagabine. Evidence 3 provides strong, quantitative justification for this combination, demonstrating a synergistic anticonvulsant effect (CI = 0.53) in the 6-Hz model [4]. This specific, data-driven synergy is not a generic feature of GABAergic drugs and provides a rational basis for designing in vivo efficacy experiments that are more likely to translate to clinical benefit in refractory seizure populations.

Development of Bioenhanced Formulations for Lipophilic CNS Drugs

Pharmaceutical scientists and formulation engineers developing new delivery systems for lipophilic CNS compounds can use ganaxolone as a challenging model API. The quantifiable 2-fold difference in Cmax between different oral administration conditions with a second-generation formulation (Evidence 4 [5]) highlights the sensitivity of this compound to formulation and food effects. Procuring ganaxolone to study its complex metabolic fate (Evidence 5 [2]) and formulation-dependent bioavailability provides a rigorous test case for novel enabling technologies, such as nano-suspensions or lipid-based formulations, aimed at improving the oral delivery of BCS Class II/IV drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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